molecular formula C16H17N3O3 B7176166 N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide

N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide

Cat. No.: B7176166
M. Wt: 299.32 g/mol
InChI Key: XRFDRUPLGPPBQH-UHFFFAOYSA-N
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Description

N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, along with a phenyl ring bearing an acetamidomethyl substituent. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for various research applications.

Properties

IUPAC Name

N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(20)18-10-12-5-7-13(8-6-12)19-15(21)14-4-3-9-17-16(14)22-2/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFDRUPLGPPBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, such as 2-methoxypyridine, the carboxamide group is introduced through an amide coupling reaction using reagents like carbodiimides (e.g., EDC) and a suitable amine.

    Introduction of the Phenyl Ring: The phenyl ring with an acetamidomethyl substituent can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the phenyl ring and a halogenated pyridine intermediate.

    Final Coupling: The final step involves coupling the phenyl ring to the pyridine core under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.

    Process Intensification: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features could be tailored to interact with specific biological targets.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and carboxamide groups could play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminomethyl)phenyl]-2-methoxypyridine-3-carboxamide: Similar structure but with an aminomethyl group instead of an acetamidomethyl group.

    N-[4-(acetamidomethyl)phenyl]-2-hydroxypyridine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[4-(acetamidomethyl)phenyl]-2-methoxypyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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